Oxidative Stability Advantage
In a controlled head-to-head study evaluating conventional vegetable oils using the Oil Stability Index (OSI) at 110°C, corn oil (CORN) achieved an OSI of 9.8 hours, compared with 5.2 hours for sunflower oil (SUN), 7.6 hours for soybean oil (SOY), and 8.4 hours for canola oil (CAN) [1]. This represents an 88% longer induction period versus sunflower oil, a 29% improvement over soybean oil, and a 17% advantage over canola oil. Corn oil's superior oxidative stability among conventional (non-high-oleic) vegetable oils was further corroborated by a 2023 multi-oil study using the Schaal oven test combined with Rancimat, which concluded that 'the oxidative stability of corn oil was better than the other vegetable oils' among ten tested oils including soybean, rapeseed, sunflower, and camellia oils [2]. The enhanced stability is mechanistically linked to corn oil's unique combination of moderate polyunsaturated fatty acid content, high γ-tocopherol levels, and substantial phytosterol ester fraction acting as endogenous antioxidants.
| Evidence Dimension | Oxidative Stability Index (OSI) in hours at 110°C by Rancimat method |
|---|---|
| Target Compound Data | Corn oil: 9.8 hours |
| Comparator Or Baseline | Sunflower oil: 5.2 h; Soybean oil: 7.6 h; Canola oil: 8.4 h; Partially hydrogenated soybean oil: 10.9 h |
| Quantified Difference | Corn oil OSI exceeds sunflower oil by 88%, soybean oil by 29%, and canola oil by 17% |
| Conditions | Rancimat instrument, air flow 20 L/h, 110°C isothermal temperature; validated against AOCS Cd 12b-92 method |
Why This Matters
For procurement decisions involving high-temperature processing, frying, or extended-shelf-life formulations, corn oil's 29–88% oxidative stability advantage over its closest conventional competitors translates directly to longer service life and reduced rancidity risk.
- [1] Merrill LI, Pike OA, Ogden LV, Dunn ML (2008). Oxidative Stability of Conventional and High-Oleic Vegetable Oils with Added Antioxidants. Journal of the American Oil Chemists' Society, 85(8): 771-776. DOI: 10.1007/s11746-008-1256-4. View Source
- [2] Zhang Y et al. (2023). Effects of Endogenous Anti-Oxidative Components from Different Vegetable Oils on Their Oxidative Stability. Foods, 12(11): 2273. DOI: 10.3390/foods12112273. View Source
